molecular formula C17H19ClN4O4 B5634948 1-(3-chloro-4-methoxyphenyl)-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide

1-(3-chloro-4-methoxyphenyl)-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B5634948
M. Wt: 378.8 g/mol
InChI Key: PISOOBUENMHEAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including cyclization, substitution, and acylation reactions. For instance, a related compound was synthesized through cyclization of substituted-benzoic acid N'-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazole-4-carbonyl]-hydrazide using phosphorousoxychloride at 120 degrees Celsius, indicating a complex and carefully controlled synthetic route (Rai et al., 2009).

Molecular Structure Analysis

The molecular structure of such compounds often features a core pyrrolidine moiety, substituted with various functional groups that impart distinct chemical properties. X-ray crystallography and molecular orbital methods, such as AM1, are commonly employed to elucidate the structure and conformation of these molecules. For example, the structure of a solvated pyrrolidine derivative was studied, revealing an essentially planar arrangement of certain moieties and hydrogen bonding forming one-dimensional chains (Banerjee et al., 2002).

Chemical Reactions and Properties

These compounds can participate in various chemical reactions, including acylation and reduction processes, which are crucial for modifying their structure and enhancing their biological activity. For example, the asymmetric acylation of carboxamides and the stereoselective reduction of the resulting oxoamides have been demonstrated, providing a route to asymmetrically substituted products (Ito et al., 1984).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are pivotal for understanding the compound's behavior in different environments. These properties are often studied using techniques like X-ray powder diffraction and thermogravimetric analysis. For instance, the crystal structure and solvation of a related pyrrolidine derivative were thoroughly investigated, providing insights into its stability and reactivity (Banerjee et al., 2002).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are crucial for the compound's application in synthesis and potential therapeutic uses. Studies often focus on the compound's ability to undergo specific reactions, such as nucleophilic substitution or redox reactions, to understand its utility in organic synthesis and medicinal chemistry. For example, the synthesis and characterization of substituted pyrrolidine derivatives as anti-inflammatory and anticancer agents illustrate the chemical versatility and potential therapeutic relevance of these compounds (Gangapuram & Redda, 2009).

properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O4/c1-10-19-15(26-20-10)9-21(2)17(24)11-6-16(23)22(8-11)12-4-5-14(25-3)13(18)7-12/h4-5,7,11H,6,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISOOBUENMHEAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN(C)C(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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